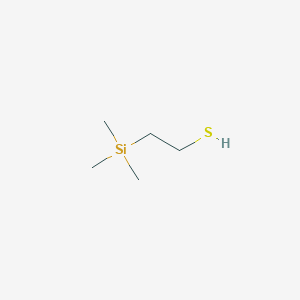

2-(Trimethylsilyl)ethanethiol

描述

Historical Context of Organosilicon Sulfur Chemistry

The field of organosilicon chemistry dates back to the 19th century, with the first organochlorosilane compound being synthesized in 1863 by Charles Friedel and James Crafts. wikipedia.orgiust.ac.ir Extensive research in this area was pioneered by Frederic S. Kipping at the beginning of the 20th century, who utilized Grignard reagents to create alkyl- and arylsilanes. wikipedia.orgiust.ac.irrichsilicone.com The term "silicone" was also coined by Kipping in 1904. wikipedia.orgiust.ac.ir A major breakthrough occurred in 1940 when Eugene G. Rochow invented a direct method for synthesizing hydrocarbon chlorosilanes, which became a cornerstone for the industrial production of organosilicon materials. iotachem.com

While the broader field of organosilicon chemistry was advancing, the specific sub-field of organosilicon compounds containing sulfur also began to emerge. These compounds, which link organic groups to silicon atoms through sulfur, are generally considered part of the organosilicon family. iotachem.comiust.ac.ir The development of synthetic methods to create molecules containing both silicon and sulfur, such as 2-(trimethylsilyl)ethanethiol, has opened up new avenues for chemical synthesis. The unique interplay between the silicon and sulfur atoms in these molecules imparts special reactivity, allowing for selective transformations that would be difficult to achieve with other reagents. The preparation of sulfur-containing organosilicon compounds has been a subject of study, with processes developed for the production of silane (B1218182) polysulfides useful as coupling agents. scispace.com

Significance within Organometallic and Organic Synthesis

The importance of this compound in contemporary synthesis lies in the unique properties endowed by the 2-(trimethylsilyl)ethyl sulfur group. thieme-connect.comresearchgate.net The presence of silicon and sulfur on adjacent carbon atoms facilitates a variety of synthetic transformations, enabling the preparation of diverse sulfur-containing and non-sulfur-containing molecules. thieme-connect.comresearchgate.net This is achieved through the selective removal of either the trimethylsilylethyl or the trimethylsilyl (B98337) group. thieme-connect.comresearchgate.net

In organic synthesis , this compound and its derivatives have proven to be highly versatile. They serve as precursors for the synthesis of thiols, disulfides, thioesters, and thiocyanates. thieme-connect.comresearchgate.net A notable application is in nucleoside chemistry, where it provides a route for preparing thionucleosides and their methyl disulfides. acs.orgsigmaaldrich.comnih.govsigmaaldrich.com The 2-(trimethylsilyl)ethanesulfonyl (SES) group, derived from this thiol, is also employed as a protecting group for amines, showcasing its utility in the synthesis of complex molecules. researchgate.net Furthermore, the reaction of this compound derivatives with cyanogen (B1215507) bromide allows for the selective preparation of thiocyanates. acs.org

In organometallic chemistry , organosilicon compounds, in general, are significant as reagents and intermediates. ontosight.ai While specific examples of this compound acting as a ligand in organometallic complexes are part of ongoing research, the broader class of organosilicon compounds is known to influence the electronic and steric properties of metal centers, thereby affecting their reactivity and catalytic activity. ontosight.ai The synthesis of organometallic compounds often involves the use of organosilicon reagents. dokumen.pub The ability of the thiol group in this compound to coordinate with metal centers suggests its potential in the design of novel catalysts and materials.

Overview of Research Directions and Academic Impact

Current research on this compound continues to expand its applications and explore its unique reactivity. A promising and recent research direction is its use as a solid electrolyte additive for improving the interfacial stability in all-solid-state batteries. nih.govresearchgate.net Studies have shown that this compound can form a stable cathode-electrolyte interphase (CEI) layer, leading to significantly improved battery performance, including superior cycle life. nih.govresearchgate.net

The academic impact of this compound is evident from its frequent citation in chemical literature and its inclusion in handbooks of reagents for organic synthesis. Its versatility has led to the development of new synthetic strategies and has provided access to a wide range of valuable chemical compounds. The ongoing exploration of its properties and reactions is expected to uncover further applications in materials science, medicinal chemistry, and catalysis. The compatibility of the 2-(trimethylsilyl)ethyl sulfur moiety with various standard organosulfur transformations has been a subject of detailed investigation, leading to the synthesis of a range of derivatives. cdnsciencepub.comcdnsciencepub.comgrafiati.com

Interactive Data Tables

Synthesis and Reactions of this compound Derivatives

| Precursor/Reactant | Reagent(s) | Product(s) | Reaction Type | Reference |

| Vinyltrimethylsilane | Thiolacetic acid | 2-(Trimethylsilyl)ethyl thiolacetate | Radical addition | cdnsciencepub.com |

| 2-(Trimethylsilyl)ethyl thiolacetate | Potassium carbonate in methanol-water | This compound | Hydrolysis | cdnsciencepub.com |

| This compound | Base, Alkylating agent | 2-(Trimethylsilyl)ethyl thioethers | Alkylation | chempedia.info |

| 2-(Trimethylsilyl)ethyl disulfide | Iodine/water | 2-(Trimethylsilyl)ethyl thiosulfonate | Oxidation | cdnsciencepub.comcdnsciencepub.com |

| Mixed 2-(trimethylsilyl)ethyl sulfides | Cyanogen bromide | Thiocyanates | Cleavage | acs.org |

Applications of this compound in Synthesis

| Application Area | Specific Use | Outcome | Reference |

| Nucleoside Chemistry | Preparation of thionucleosides and methyl disulfides | Synthesis of modified nucleosides | acs.orgsigmaaldrich.comnih.govsigmaaldrich.com |

| Protecting Group Chemistry | Amine protection (as SES group) | Stable protection of amines | researchgate.net |

| Materials Science | Solid electrolyte additive in all-solid-state batteries | Improved interfacial stability and cycle life | nih.govresearchgate.net |

| Polymer Chemistry | Initiator in ring-opening polymerization | Polymer synthesis | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-trimethylsilylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14SSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOLNMGFOWHFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171139 | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18143-30-1 | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trimethylsilyl Ethanethiol and Its Precursors

Established Synthetic Routes

Established methods for the synthesis of 2-(trimethylsilyl)ethanethiol primarily rely on a two-step process involving a radical addition followed by hydrolysis. These routes are well-documented and provide reliable access to the target compound for laboratory-scale applications.

The most common laboratory-scale synthesis of this compound begins with the radical-initiated addition of thiolacetic acid to vinyltrimethylsilane. cdnsciencepub.comchemicalbook.com This thiol-ene reaction yields 2-(trimethylsilyl)ethyl thiolacetate as the major product. cdnsciencepub.com However, this reaction also produces a regioisomer, 1-(trimethylsilyl)ethyl thiolacetate, typically in a 9:1 ratio of the desired product to the isomer. cdnsciencepub.comchemicalbook.com

The purification of the desired 2-(trimethylsilyl)ethyl thiolacetate from its regioisomer is crucial and is effectively achieved by fractional distillation, particularly using a spinning band column, before proceeding to the next step. cdnsciencepub.com

The subsequent step is the hydrolysis of the purified thiolacetate to afford this compound. cdnsciencepub.com This conversion can be accomplished using several reagents, including lithium aluminum hydride or ammonolysis. chemicalbook.com However, a highly efficient method involves hydrolysis with potassium carbonate in a methanol-water solution, which yields the thiol in near-quantitative amounts and high purity (98.5% by GC analysis). cdnsciencepub.com Saponification with potassium hydroxide (B78521) in an ethanol/water mixture has been found to be slightly less effective. chemicalbook.com

An alternative, though less efficient, method involves the direct radical addition of liquid hydrogen sulfide (B99878) to vinyltrimethylsilane, which has been shown to be low-yielding and procedurally inconvenient. chemicalbook.com

| Reagent/Conditions | Efficiency/Yield | Purity | Notes |

| Potassium carbonate in methanol-water | ~95% (distilled yield) | 98.5% (GC analysis) | Considered a highly efficient method. cdnsciencepub.com |

| Lithium aluminum hydride (LAH) | Suitable | High purity achievable | A common method for thiol preparation. chemicalbook.com |

| Ammonolysis | Suitable | High purity achievable | Another viable hydrolysis method. chemicalbook.com |

| Potassium hydroxide in ethanol/water | Slightly less efficient | --- | --- |

While detailed procedures for the industrial-scale synthesis of this compound are not widely published, general principles for similar organosilicon compounds can be applied. For large-scale production, factors such as cost-effectiveness, safety, and environmental impact are paramount. The high commercial cost of this compound suggests that its industrial synthesis may be complex or expensive. chemicalbook.com

Industrial synthesis would likely involve the use of high-purity reagents and potentially advanced catalytic systems to maximize yield and product purity. The reaction conditions, including solvent, temperature, and pressure, would need to be optimized for large-scale reactors. Post-reaction purification is a critical step, and techniques such as vacuum distillation or chromatography would be employed to isolate the final product to meet commercial specifications.

This compound possesses a unique combination of a thiol group and a silyl (B83357) group, which differentiates it from other thiol reagents in terms of reactivity and application.

Compared to simple alkyl thiols, the presence of the trimethylsilyl (B98337) group influences the electronic properties of the sulfur atom and provides a handle for specific chemical transformations. For instance, it is used as an alternative to reagents like potassium ethyl xanthate in certain applications. chempedia.info

When compared to other functionalized silane-thiols, key structural differences lead to distinct properties:

3-Mercaptopropyltrimethoxysilane : This reagent has a longer propyl chain, which provides greater flexibility compared to the ethyl chain of this compound. The thiol group is also on the terminal carbon, which can affect its reactivity.

2-(Triethoxysilyl)ethanethiol : The triethoxysilyl group contains hydrolyzable ethoxy groups, allowing it to participate in crosslinking reactions, a property not shared by the non-hydrolyzable trimethylsilyl group of this compound.

2-(Trimethylsilyl)ethanol (B50070) : This compound lacks the reactive thiol group, highlighting the dual functionality of this compound which combines the reactivity of both a thiol and an organosilane.

It is also compared to reagents like 2-cyanoethanethiol or polymer-supported thiols in the context of its use as a protecting reagent in organic synthesis.

| Compound | Key Structural Feature | Key Reactivity Difference |

| This compound | Trimethylsilyl group on β-carbon | Non-hydrolyzable silyl group, specific electronic effects. |

| 3-Mercaptopropyltrimethoxysilane | Longer propyl chain, trimethoxysilyl group | Greater flexibility, hydrolyzable for crosslinking. |

| 2-(Triethoxysilyl)ethanethiol | Triethoxysilyl group | Hydrolyzable for crosslinking. |

| 2-(Trimethylsilyl)ethanol | Hydroxyl group instead of thiol | Lacks the thiol reactivity. |

| Potassium ethyl xanthate | Xanthate functional group | Different mechanism of thiol introduction. chempedia.info |

Advanced Catalytic Systems in Synthesis

The development of advanced catalytic systems has revolutionized organic synthesis, offering efficient and selective methods for bond formation. While the primary synthesis of this compound itself does not heavily rely on complex catalysis, the broader field of organosulfur and organosilicon chemistry extensively utilizes transition metal catalysts.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions to form carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds. arabjchem.orgmdpi.com While specific examples of palladium catalysts being used for the direct synthesis of this compound are not prominent in the literature, palladium-catalyzed reactions are crucial for the synthesis of more complex molecules derived from it or its precursors.

For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are employed to construct complex molecular architectures where a thiol or silyl group might be present. mdpi.com Palladium catalysts, often in combination with phosphine (B1218219) ligands, are used to couple aryl halides with various partners. nih.gov A simple palladium-catalyzed method has been developed to convert aryl halides to parent anilines using lithium bis(trimethylsilyl)amide, showcasing the synergy of palladium and organosilicon reagents. nih.gov These types of transformations are relevant in the context of creating precursors or derivatives of this compound.

Beyond palladium, other transition metals play a significant role in synthetic organic chemistry. Iron, being more abundant and less expensive than palladium, is an attractive alternative. An iron-catalyzed propargylic C–H functionalization has been reported, demonstrating a two-step protocol for converting alkynes to 1,3-enynes, which constitutes an alkyne analogue for the Eschenmoser methenylation. acs.org

Transition metal-catalyzed reactions, in general, provide efficient pathways for the synthesis and transformation of heterocycles and other complex organic molecules. arabjchem.org These methods offer high selectivity and efficiency, which are critical for the synthesis of natural products and other high-value chemicals. mdpi.com The principles of these catalytic systems can be applied to develop novel synthetic routes to organosilicon-sulfur compounds like this compound and its derivatives.

Optimization of Reaction Conditions for Yield and Purity

Achieving optimal yields and high purity in the synthesis of this compound hinges on the meticulous control of several key reaction parameters. These factors collectively influence reaction kinetics, minimize side reactions, and facilitate the formation of the desired product.

The choice of solvent and the exclusion of water are critical factors in the synthesis of silicon-containing compounds like this compound. The trimethylsilyl group enhances the compound's stability and solubility in many organic solvents. scbt.com

Solvent Selection: The reaction medium can significantly impact the synthesis. In the radical addition of thiolacetic acid to vinyltrimethylsilane, a common route to the thiolacetate precursor, the reaction is typically performed in a suitable organic solvent. For subsequent reactions, such as the polymerization of other monomers using this compound as a chain transfer agent, solvents like 1,4-dioxane (B91453) have been utilized. rsc.orgtaylorandfrancis.com The polarity of the solvent can influence the reactivity of thiol groups; polar solvents may deprotonate thiols, thereby reducing their nucleophilicity. The compound is noted to be soluble in methanol, dichloromethane (B109758), THF, and most organic solvents. chemicalbook.com

Anhydrous Requirements: Maintaining anhydrous (water-free) conditions is crucial throughout the synthesis. fiveable.me The presence of water can lead to undesirable side reactions, such as the hydrolysis of silane (B1218182) functional groups, which can significantly lower the yield and complicate purification. fiveable.me Glassware is typically dried in an oven or flushed with an inert gas to remove residual moisture before use. fiveable.me Reagents and solvents must also be rendered anhydrous, often by storing them over drying agents like molecular sieves. units.it For instance, storing dichloromethane (DCM) or acetonitrile (B52724) over molecular sieves for 24 hours can reduce the residual water content to minimal levels. units.it This is especially important for reactions involving water-sensitive reagents like Grignard reagents or other organometallics that might be used in alternative synthetic routes. fiveable.mefiveable.me

Table 1: Effect of Drying Solvents with 3 Å Molecular Sieves

| Solvent | % m/v Loading | Drying Time | Residual Water Content (ppm) |

|---|---|---|---|

| Dichloromethane | 10% | 24 h | ~0.1 |

| Acetonitrile | 10% | 24 h | ~0.5 |

| Toluene | 10% | 24 h | ~0.9 |

| THF | 20% | 3 days | ~4.1 |

| Methanol | 20% | 5 days | ~10.5 |

Data sourced from Moodle@Units. units.it

Precise control over temperature and reaction atmosphere is essential for maximizing product yield and minimizing degradation.

Temperature Control: Specific temperature profiles are often required for different stages of the synthesis. For some reactions involving related precursors, it is necessary to keep the initial reaction temperature below 25°C, particularly during the addition of reactive reagents, which can be achieved using a water or ice bath. orgsyn.orgorgsyn.org Subsequently, the reaction mixture may be heated to a specific temperature, for example, 45-47°C, and held there for a set period to ensure the reaction proceeds to completion. orgsyn.orgorgsyn.org In other procedures, such as the AIBN-catalyzed polymerization using this compound, temperatures of 70°C have been employed. rsc.org It is crucial not to overheat the reaction, as excessive temperatures can lead to thermal decomposition of the product. orgsyn.org

Atmosphere Control: To prevent oxidation of the sensitive thiol group and hydrolysis of the silyl group, reactions are typically conducted under an inert atmosphere. units.it This is achieved by flushing the reaction vessel with an inert gas, such as nitrogen or argon, and maintaining a positive pressure of that gas throughout the experiment. rsc.orgorgsyn.org Bubbling nitrogen gas through the solvent before the reaction (degassing) is a common technique to remove dissolved oxygen. rsc.org The use of an inert atmosphere is a standard precaution in organosulfur and organosilicon chemistry to prevent unwanted side reactions with atmospheric oxygen and moisture. taylorandfrancis.comunits.it

The choice of catalyst is pivotal in the synthesis of the precursors to this compound. One common precursor is 2-(trimethylsilyl)ethyl thiolacetate, which is formed via the radical addition of thiolacetic acid to vinyltrimethylsilane. chemicalbook.comcdnsciencepub.com

Catalyst Type: This radical addition can be initiated thermally or through the use of a radical initiator. chemicalbook.com Azobisisobutyronitrile (AIBN) is a frequently used catalyst for this transformation. rsc.org In one documented synthesis of 2-(trimethylsilyl)ethyl thiolacetate, the use of AIBN as a catalyst resulted in a yield of 80% with a purity greater than 98%.

The conversion of the intermediate thiolacetate to the final this compound is typically an uncatalyzed hydrolysis or reduction step. Reagents such as potassium carbonate in methanol/water, lithium aluminum hydride (LAH), or ammonolysis can be used to efficiently effect this transformation. chemicalbook.comcdnsciencepub.com

Table 2: Catalyst and Reagents in Synthetic Steps

| Reaction Step | Catalyst/Reagent | Function | Reported Yield |

|---|---|---|---|

| Vinyltrimethylsilane to 2-(Trimethylsilyl)ethyl thiolacetate | AIBN | Radical Initiator | 80% |

| 2-(Trimethylsilyl)ethyl thiolacetate to this compound | K₂CO₃ in MeOH/H₂O | Hydrolysis | Quantitative cdnsciencepub.com |

Purification and Isolation Techniques

The final step in any synthetic procedure is the purification of the desired compound from byproducts, unreacted starting materials, and solvents. For this compound and its precursors, distillation and chromatography are the primary methods employed.

The high commercial cost of this compound often necessitates its synthesis in the laboratory. chemicalbook.com A key challenge in the synthesis of the thiolacetate precursor is the formation of a regioisomer, 1-(trimethylsilyl)ethyl thiolester. chemicalbook.comcdnsciencepub.com Careful fractional distillation, sometimes using a spinning band column, is an effective method to separate the desired 2-(trimethylsilyl)ethyl thiolacetate from its isomer before proceeding to the hydrolysis step. chemicalbook.comcdnsciencepub.com

The final product, this compound, is a liquid with a boiling point of 144-146 °C at atmospheric pressure. sigmaaldrich.com It can be purified by distillation, often under reduced pressure (vacuum distillation), to prevent thermal decomposition. orgsyn.org Reported boiling points under vacuum include 52–54 °C at 25 Torr and 62-63 °C at 43 mmHg. chemicalbook.comsigmaaldrich.com It is important to control the vacuum pressure carefully, as pressures that are too high can lead to decomposition, while pressures that are too low may result in product loss due to volatility. orgsyn.org Distillation of the final thiol can afford yields as high as 95%. cdnsciencepub.com

In addition to distillation, chromatographic techniques can be used for purification, particularly for related derivatives or to remove non-volatile impurities. cdnsciencepub.com Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the purity and identity of the isolated product. orgsyn.org

Table 3: Physical and Purification Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Boiling Point (atm) | 144-146 °C | sigmaaldrich.com |

| Boiling Point (vac) | 52–54 °C (25 Torr) | chemicalbook.com |

| 62-63 °C (43 mmHg) | sigmaaldrich.com | |

| Density | 0.839 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.454 | sigmaaldrich.com |

| Primary Purification Method | Fractional/Vacuum Distillation | chemicalbook.comcdnsciencepub.com |

| Purity Confirmation | GC-MS, NMR | orgsyn.org |

Chemical Reactivity and Mechanistic Studies of 2 Trimethylsilyl Ethanethiol

Nucleophilic Reactivity of the Thiol Moiety

The sulfur atom of the thiol group in 2-(trimethylsilyl)ethanethiol possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a wide array of electron-deficient species. researchgate.netacs.org The thiol can be readily deprotonated to form the corresponding thiolate, which is an even more powerful nucleophile. masterorganicchemistry.comresearchgate.net This reactivity has been harnessed in various synthetic applications, including the preparation of complex molecules like thionucleosides. sigmaaldrich.com

Thiols are generally more acidic than their alcohol counterparts, a property that facilitates the formation of thiolate anions (RS⁻) upon treatment with a base. masterorganicchemistry.com The resulting thiolate is a soft and highly polarizable nucleophile. researchgate.net The conjugate base of this compound can be generated using bases such as potassium carbonate.

A key feature of thiolates is their exceptional nucleophilicity combined with relatively weak basicity. masterorganicchemistry.comchemistrysteps.com This characteristic makes them highly efficient in bimolecular nucleophilic substitution (S_N2) reactions, where they can attack an electrophilic carbon center. Unlike stronger bases such as alkoxides, thiolates are less prone to inducing competing elimination (E2) reactions, particularly with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com This selectivity enhances their synthetic utility. For instance, the thiolate of this compound has been employed in the S_N2-type ring-opening of 2,2′-anhydrouridine to synthesize 2′-deoxy-2′-(2-(trimethylsilyl)ethyl)thiouridine, demonstrating its effectiveness in nucleoside chemistry.

The nucleophilic nature of this compound is evident in its reactions with a variety of electrophilic partners. researchgate.net It readily engages with conventional electrophiles such as alkyl halides, epoxides, and enones to furnish the corresponding 2-(trimethylsilyl)ethyl sulfides. researchgate.net Furthermore, it can be acylated by reacting with carboxylic acids in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to yield thiol esters. acs.org These reactions provide a pathway to introduce the 2-(trimethylsilyl)ethylthio moiety into diverse molecular frameworks, which can serve as a protective group or a synthetic intermediate. cdnsciencepub.comacs.org

Electrophilic Reactivity via Derived Reagents

While this compound itself is primarily a nucleophile, it serves as a precursor for various reagents that exhibit electrophilic reactivity at the sulfur atom. cdnsciencepub.com This dual reactivity profile significantly broadens its synthetic applications. acs.org By converting the thiol into derivatives such as sulfenyl or sulfinyl chlorides, the sulfur atom becomes susceptible to attack by nucleophiles. cdnsciencepub.comcdnsciencepub.com

For example, 2-(trimethylsilyl)ethanesulfenyl chloride can be generated and subsequently trapped by alkenes like cyclohexene. cdnsciencepub.comcdnsciencepub.com Similarly, sulfoxides derived from 2-(trimethylsilyl)ethyl sulfides are effective precursors to 2-(trimethylsilyl)ethanesulfinyl chloride. cdnsciencepub.comcdnsciencepub.com A particularly useful reagent for electrophilic mercaptanylation is the thiosulfonate derived from this compound, which allows for the direct transfer of the 2-(trimethylsilyl)ethylthio group to nucleophilic substrates. researchgate.netacs.org

Oxidation Reactions and Sulfur Derivatives

The sulfur atom in this compound is susceptible to oxidation, leading to a range of sulfur derivatives with higher oxidation states. libretexts.orgresearchgate.net Unlike alcohols, where oxidation typically occurs at the alpha-carbon, the oxidation of thiols takes place directly at the sulfur atom. researchgate.net This process can be controlled to yield specific products such as disulfides, thiosulfinates, and thiosulfonates, which are themselves valuable synthetic intermediates. cdnsciencepub.comresearchgate.net

The mild oxidation of thiols is a fundamental transformation in organosulfur chemistry that leads to the formation of a disulfide bond (S-S). libretexts.orgyoutube.com In the case of this compound, this reaction yields 2-(trimethylsilyl)ethyl disulfide. cdnsciencepub.comcdnsciencepub.com This conversion involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms, formally an oxidative process. youtube.com This reaction is a key step in exploring the chemistry of this compound, as the resulting disulfide serves as a direct precursor to further oxidized sulfur species. cdnsciencepub.com

Further oxidation of 2-(trimethylsilyl)ethyl disulfide provides access to thiosulfinates and thiosulfonates. cdnsciencepub.com The oxidation of the disulfide to S-2-(trimethylsilyl)ethyl 2-(trimethylsilyl)ethanethiosulfinate can be accomplished with high efficiency using reagents like m-chloroperoxybenzoic acid (MCPBA) at low temperatures, affording the product in 96% yield. cdnsciencepub.com The thiosulfinate can also be synthesized by reacting this compound with 2-(trimethylsilyl)ethanesulfinyl chloride. cdnsciencepub.com

The subsequent oxidation to the corresponding S-2-(trimethylsilyl)ethyl 2-(trimethylsilyl)ethanethiosulfonate proves more challenging. cdnsciencepub.com Common oxidizing agents such as MCPBA, magnesium monoperoxyphthalate (MMPP), and peracetic acid provide the thiosulfonate in only low to moderate yields. cdnsciencepub.com Research has shown that an iodine-water system is a more effective reagent for this transformation. cdnsciencepub.comcdnsciencepub.com The difficulty in this oxidation step may be attributed to the incompatibility of the 2-(trimethylsilyl)ethyl groups with the intermediates involved in the rearrangement from the transient vic-disulfoxide to the final thiosulfonate product. cdnsciencepub.com

| Starting Material | Oxidizing Reagent | Yield of Thiosulfonate (%) |

|---|---|---|

| 2-(Trimethylsilyl)ethyl Disulfide | MCPBA | 32 |

| S-2-(Trimethylsilyl)ethyl 2-(Trimethylsilyl)ethanethiosulfinate | MCPBA | 30 |

| S-2-(Trimethylsilyl)ethyl 2-(Trimethylsilyl)ethanethiosulfinate | MMPP | 43 |

| S-2-(Trimethylsilyl)ethyl 2-(Trimethylsilyl)ethanethiosulfinate | Peracetic Acid | Trace |

Preparation of Sulfides and their Oxides

The sulfur atom in this compound can be readily incorporated into various sulfide (B99878) structures through standard organosulfur transformations. The resulting 2-(trimethylsilyl)ethyl sulfides are versatile intermediates that can be subsequently oxidized to their corresponding sulfoxides and sulfones.

2-(Trimethylsilyl)ethyl sulfide and its derivatives have been synthesized in good yields. cdnsciencepub.com For instance, the reaction of this compound with appropriate electrophiles allows for the formation of a carbon-sulfur bond, yielding the corresponding sulfide. These sulfides can then be subjected to controlled oxidation to produce sulfoxides and sulfones. cdnsciencepub.com

The oxidation of 2-(trimethylsilyl)ethyl disulfide, a related starting material, to the corresponding S-2-(trimethylsilyl)ethyl 2-(trimethylsilyl)ethanesulfinothioate (a thiosulfinate) is achieved in high yield (95-96%) using m-chloroperbenzoic acid (MCPBA). cdnsciencepub.com However, further oxidation of the disulfide or the thiosulfinate to the thiosulfonate with common reagents has been found to be inefficient. cdnsciencepub.com An iodine-water system has been reported to facilitate this transformation more effectively. cdnsciencepub.com

The table below summarizes the preparation of a key sulfide oxide derivative starting from the corresponding disulfide.

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Trimethylsilyl)ethyl disulfide | m-Chloroperbenzoic acid (MCPBA) | S-2-(Trimethylsilyl)ethyl 2-(trimethylsilyl)ethanesulfinothioate | 96 | cdnsciencepub.com |

Formation of Sulfinyl Chlorides and Sulfenyl Chlorides

Derivatives of this compound serve as effective precursors for the synthesis of sulfinyl and sulfenyl chlorides, which are valuable reagents in organic synthesis.

Sulfinyl Chlorides: 2-(Trimethylsilyl)ethanesulfinyl chloride can be prepared from alkyl or aryl 2-(trimethylsilyl)ethyl sulfoxides. cdnsciencepub.comresearchgate.net The reaction of these sulfoxides with reagents like sulfuryl chloride (SO₂Cl₂) leads to the formation of the desired sulfinyl chloride in good to excellent yields. cdnsciencepub.comresearchgate.net This transformation proceeds via a fragmentation reaction, which will be discussed in more detail in section 3.5.1. For example, both 2-(trimethylsilyl)ethyl methyl sulfoxide (B87167) and 2-(trimethylsilyl)ethyl tert-butyl sulfoxide have been demonstrated to be good precursors for 2-(trimethylsilyl)ethanesulfinyl chloride. cdnsciencepub.com

Sulfenyl Chlorides: 2-(Trimethylsilyl)ethanesulfenyl chloride can be generated from the corresponding disulfide. The reaction of 2-(trimethylsilyl)ethyl disulfide with sulfuryl chloride at low temperatures (e.g., -78°C in CH₂Cl₂) successfully cleaves the sulfur-sulfur bond to produce the sulfenyl chloride. cdnsciencepub.com This reactive intermediate can be trapped in situ by an alkene, such as cyclohexene, to form the corresponding β-chloro sulfide in high yield (99%). cdnsciencepub.com This clean cleavage reaction highlights a difference in reactivity compared to the corresponding sulfoxides, where the 2-(trimethylsilyl)ethyl group is readily removed under similar conditions. cdnsciencepub.com

The table below outlines the generation and trapping of 2-(trimethylsilyl)ethanesulfenyl chloride.

| Starting Material | Reagent | Intermediate | Trapping Agent | Final Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Trimethylsilyl)ethyl disulfide | Sulfuryl chloride (SO₂Cl₂) | 2-(Trimethylsilyl)ethanesulfenyl chloride | Cyclohexene | trans-1-Chloro-2-[2-(trimethylsilyl)ethylthio]cyclohexane | 99 | cdnsciencepub.com |

Mechanistic Investigations of Key Transformations

Computational Chemistry (DFT) for Pathway Evaluation

Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic structure, stability, and reaction mechanisms of organosulfur compounds. nih.govnih.govsapub.org For transformations involving this compound and its derivatives, DFT calculations can provide critical insights into reaction pathways, transition state energies, and the influence of substituents on reactivity. sapub.orgsciencepublishinggroup.com

DFT methods, such as those employing the B3LYP functional, are used to calculate quantum chemical parameters that correlate with the reactivity of molecules. nih.govsapub.org These parameters include the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), hardness (η), softness (S), and electronegativity (χ). sapub.orgsciencepublishinggroup.com For thiol-containing molecules, these calculations can help predict their behavior as nucleophiles or their susceptibility to oxidation. nih.gov

In the context of the reactions of this compound derivatives, DFT could be employed to:

Evaluate Reaction Barriers: Compare the activation energies for different proposed mechanisms, such as the fragmentation of sulfoxides under Pummerer-like conditions, to determine the most likely pathway.

Analyze Intermediate Stability: Calculate the energies of proposed intermediates, like the thionium (B1214772) ion in the Pummerer rearrangement, to understand their stability and subsequent reactivity. manchester.ac.uk

Probe Substituent Effects: Investigate how the trimethylsilyl (B98337) group influences the electron distribution and reactivity of the sulfur center compared to non-silylated analogues.

While specific DFT studies focused exclusively on this compound are not extensively detailed in the literature, the well-established application of these computational methods to similar sulfur-containing molecules provides a clear framework for such mechanistic evaluations. nih.govnih.gov

Role of Ligands and Intermediates in Catalysis

Thiols and their corresponding thiolates can act as crucial ligands in homogeneous catalysis, where they not only modulate the electronic and steric properties of a metal center but can also actively participate in bond activation processes through metal-ligand cooperation (MLC). nih.gov In some catalytic systems, thiols can function as "transient cooperative ligands," reversibly coordinating to a metal center and enabling specific reaction steps, such as the heterolytic activation of dihydrogen. nih.gov

While research specifically detailing this compound as a ligand in catalysis is limited, its fundamental properties as a thiol suggest it could participate in such processes. The presence of the bulky and electron-donating trimethylsilyl group could influence:

Ligand Lability: The steric bulk might affect the coordination and dissociation rates of the thiol(ate) from the metal center, a key feature of transient cooperative ligands. nih.gov

Electronic Properties: The silicon atom could electronically influence the sulfur atom, potentially modifying the catalytic activity of the metal-thiolate complex.

Intermediate Formation: In catalytic cycles, metallacyclic intermediates are often formed. nih.gov The nature of the ligand plays a critical role in the stability and structure of these intermediates, which in turn dictates the outcome of the catalytic reaction. nih.gov For instance, in alkyne metathesis, ligand properties can determine whether a metallacyclobutadiene or a metallatetrahedrane intermediate is formed. nih.gov The unique steric and electronic profile of a 2-(trimethylsilyl)ethanethiolate ligand could favor the formation of specific intermediates, thereby directing the course of a catalytic transformation.

Fragmentation and Elimination Reactions

The 2-(trimethylsilyl)ethyl group attached to a sulfur atom is susceptible to specific fragmentation and elimination reactions, often triggered by oxidation of the sulfur center. This reactivity provides a synthetic advantage for the controlled generation of reactive sulfur species.

Pummerer-like Conditions

A key fragmentation pathway for 2-(trimethylsilyl)ethyl sulfoxides occurs under Pummerer-like conditions. cdnsciencepub.com The classical Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an acylating agent like acetic anhydride (B1165640). wikipedia.org In the case of 2-(trimethylsilyl)ethyl sulfoxides, treatment with an electrophilic chlorine source such as sulfuryl chloride (SO₂Cl₂) triggers a Pummerer-like fragmentation. cdnsciencepub.comresearchgate.net

The proposed mechanism involves the initial reaction of the sulfoxide with the electrophile to form a highly reactive intermediate. This is followed by elimination of the 2-(trimethylsilyl)ethyl group as ethylene (B1197577) and a trimethylsilyl species, leading to the formation of a sulfinyl chloride. cdnsciencepub.com This reaction serves as a useful and efficient method for preparing sulfinyl chlorides from the corresponding sulfoxides. cdnsciencepub.comresearchgate.net This fragmentation is a distinct feature of the 2-(trimethylsilyl)ethyl moiety and is not observed with simple alkyl or aryl sulfoxides under identical conditions. The driving force for this elimination is the stabilization of the developing positive charge at the β-carbon by the silicon atom (the β-silicon effect) and the subsequent formation of stable products like ethylene and trimethylsilyl chloride. cdnsciencepub.com

This process is distinct from the reaction of the corresponding disulfide with SO₂Cl₂, where the S-S bond is cleaved without fragmentation of the carbon skeleton, highlighting the crucial role of the sulfoxide group in initiating the elimination. cdnsciencepub.com

Thermal Sulfenic Acid Formation and Elimination

The generation of transient sulfenic acids is a valuable strategy in organic synthesis for creating a variety of sulfur-containing compounds. mdpi.com One of the most utilized methods for the in situ generation of these reactive intermediates is the thermolysis of appropriate sulfoxides. arkat-usa.org This reaction proceeds through an intramolecular syn-elimination mechanism involving a five-membered cyclic transition state. arkat-usa.orgarkat-usa.org

The temperature required for the decomposition of the sulfoxide to a sulfenic acid and an alkene is dependent on the mobility of the β-hydrogen atoms relative to the sulfinyl group. The presence of electron-withdrawing groups on the β-carbon can lower the activation energy and thus the temperature needed for the elimination. arkat-usa.org

In the context of 2-(trimethylsilyl)ethyl derivatives, 2-(trimethylsilyl)ethyl sulfoxides serve as convenient precursors to sulfenate anions through a fluoride-promoted desilylative fragmentation. mdpi.com This process offers a transition-metal-free method for generating these useful nucleophiles. mdpi.com The thermal elimination of sulfenic acid from sulfoxides is a reverse process to the concerted addition of sulfenic acids to alkenes, proceeding through the same type of transition state. nih.gov

Selective Removal of Trimethylsilylethyl or Trimethylsilyl Group

The selective cleavage of silyl (B83357) protecting groups is a critical aspect of multi-step organic synthesis. nih.gov The trimethylsilyl (TMS) group is often used to protect alcohols by forming a trimethylsilyl ether, which is chemically inert under many conditions. study.comwikipedia.org Deprotection of TMS ethers is typically achieved using acid or, more commonly, a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgharvard.edu The strong silicon-fluoride bond formation drives the cleavage of the silicon-oxygen bond. study.comharvard.edu

The 2-(trimethylsilyl)ethyl (TMSE) group is also employed as a protecting group, for instance, in the formation of TMSE esters from carboxylic acids. mdpi.comresearchgate.net The removal of the 2-(trimethylsilyl)ethyl group from a thioether can be accomplished under mild conditions. For example, treatment with tetrabutylammonium fluoride in THF can be used to deprotect the sulfur in nucleoside chemistry, although sometimes this deprotection cannot be achieved cleanly or completely. researchgate.net

The relative stability of different silyl ethers to acidic hydrolysis generally follows the order: TMS < TES < TBS < TIPS < TBDPS, allowing for selective deprotection based on reaction conditions. gelest.com For instance, it is possible to selectively deprotect a TMS ether in the presence of a THP ether or an ethylene ketal. niscpr.res.in The choice of reagent and conditions is crucial for achieving chemoselectivity. Reagents like 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate in the presence of aluminum chloride have been used for the selective cleavage of TMS ethers under solvent-free conditions. niscpr.res.in

Reactions with Thiosilanes for Mixed Disulfide Synthesis

The synthesis of unsymmetrical disulfides is an important transformation in organic and medicinal chemistry. nih.gov While several methods exist, reactions involving thiol derivatives provide a direct route. This compound and its derivatives can be utilized in the synthesis of mixed disulfides. For example, nucleosides containing a 2'-(2-(trimethylsilyl)ethyl)thio group can be converted into their corresponding methyl disulfides. This conversion is achieved by reacting the thioether with dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) in the presence of a large excess of methyl disulfide at room temperature. This method has been successfully applied to synthesize 2′-deoxycytidin-2′-yl methyl disulfide and 3′-deoxythymidin-3′-yl methyl disulfide in high yields.

Von Braun Cyanogen (B1215507) Bromide Reaction and Thiocyanate (B1210189) Formation

The von Braun reaction traditionally involves the cleavage of tertiary amines with cyanogen bromide (CNBr). researchgate.net This reaction can be extended to alkyl sulfides, which also undergo cleavage in the presence of CNBr to form alkyl bromides and thiocyanates. acs.orgthieme-connect.de However, this cleavage is often nonselective. acs.org

Utilizing mixed 2-(trimethylsilyl)ethyl sulfides in the von Braun reaction allows for the highly selective preparation of thiocyanates in high yields. acs.orgnih.govacs.org The 2-(trimethylsilyl)ethyl group acts as a directing group, favoring its own elimination and leading to the desired thiocyanate product derived from the other alkyl group on the sulfur atom. acs.org The reaction mechanism involves a nucleophilic attack of the sulfide on the cyanogen bromide, followed by cleavage. wikipedia.org

Selectivity in Cleavage Reactions

The key advantage of using 2-(trimethylsilyl)ethyl sulfides in the von Braun reaction is the high selectivity of the cleavage. acs.orgnih.gov In mixed sulfides containing a 2-(trimethylsilyl)ethyl group and another alkyl or functionalized group, the reaction with cyanogen bromide preferentially cleaves the sulfur-2-(trimethylsilyl)ethyl bond. researchgate.netnih.gov This selectivity is a significant improvement over the reaction with non-silyl sulfide analogues, which often results in a mixture of products due to nonselective cleavage. acs.orgnih.gov This selective reaction has been successfully applied to the synthesis of various nucleosidic thiocyanates, even in the presence of sensitive functional groups like hydroxyls and aromatic rings. nih.govacs.org

Solvent-Dependent Outcomes

The solvent can play a crucial role in the outcome of the von Braun reaction with 2-(trimethylsilyl)ethyl sulfides. acs.org Research has shown that the nature of the products formed can be dependent on the solvent used. acs.org

In methanol, the reaction of mixed 2-(trimethylsilyl)ethyl sulfides with cyanogen bromide leads selectively to the formation of the corresponding thiocyanate in high yield. nih.gov However, in a different solvent such as dichloromethane (B109758), other reaction pathways can be observed. For instance, the reaction of naphthoxyhexyl 2-trimethylsilylethyl sulfide with cyanogen bromide in dichloromethane resulted in the formation of a p-bromonaphthoxyhexyl thiocyanate, indicating that CNBr can act as both a cyanating and a brominating agent under these conditions. nih.govacs.org In another case, the reaction of a 2-(trimethylsilyl)ethyl)thio nucleoside in dichloromethane led to the formation of the corresponding symmetrical disulfide. nih.govacs.org The redox potential and reactivity of thioethers and their intermediates are known to be strongly influenced by the solvent's properties, such as polarity and polarizability, which can affect reaction outcomes. nih.gov

Table of Reaction Conditions for the Von Braun Reaction

Click to view table

| Substrate | Solvent | Product(s) | Yield | Reference |

| Naphthoxyhexyl 2-trimethylsilylethyl sulfide | Dichloromethane | p-Bromonaphthoxyhexyl thiocyanate | 89% | nih.govacs.org |

| 2-(Trimethylsilylethyl)thio nucleoside | Dichloromethane | Symmetrical disulfide | Good | nih.govacs.org |

| Mixed 2-(trimethylsilyl)ethyl sulfides | Methanol | Thiocyanates | High | acs.orgnih.gov |

Applications of 2 Trimethylsilyl Ethanethiol in Organic Synthesis

Role in Nucleoside Chemistry

2-(Trimethylsilyl)ethanethiol is a key reagent for the synthesis of modified nucleosides, particularly thionucleosides, which are of interest for studying nucleic acids and as potential therapeutic agents. acs.org It serves as an efficient source of sulfur for introducing a thiol or a protected thiol functionality onto the sugar or base moiety of a nucleoside. sigmaaldrich.com

A primary application is the synthesis of 2'-thionucleosides. As previously mentioned, this compound reacts with 2,2'-anhydrouridine (B559692) to form 2′-deoxy-2′-(2-(trimethylsilyl)ethyl)thiouridine. The introduced 2'-(2-(trimethylsilyl)ethyl)thio group is stable during further chemical modifications of the nucleoside base.

A significant feature of this methodology is the ability to deprotect the intermediate to generate different products. While treatment with dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) can convert the thioether into a methyl disulfide, treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) at room temperature achieves a direct and quantitative elimination of the group to yield the corresponding thione on the nucleobase, specifically in the case of 8-(2-(trimethylsilyl)ethyl)thioadenosine. This fluoride-mediated deprotection provides a valuable method for preparing modified oligonucleotides.

Synthesis of Thionucleosides

This compound serves as an effective source of sulfur for the preparation of thionucleosides. In this application, the compound is used to introduce a 2-(trimethylsilyl)ethylthio group onto a nucleoside scaffold. This protected thioether is stable under various reaction conditions, including those required for the conversion of a uracil (B121893) base to a cytosine.

A key synthetic route involves the reaction of an anhydronucleoside, such as 2,2′-anhydrouridine, with this compound. The reaction is typically carried out in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This process results in the ring-opening of the anhydro- linkage and the formation of a 2'-(2-(trimethylsilyl)ethyl)thio-substituted nucleoside. For example, 2′-Deoxy-2′-(2-(trimethylsilyl)ethyl)thiouridine has been synthesized using this method. The trimethylsilylethyl group in this context acts as a protecting group for the thiol functionality.

| Reactant | Reagents | Conditions | Product |

| 2,2′-Anhydrouridine | This compound, Anhydrous K2CO3 | DMF, 120 °C, 3h | 2′-Deoxy-2′-(2-(trimethylsilyl)ethyl)thiouridine |

This table presents a representative example of the synthesis of a thionucleoside precursor using this compound.

Preparation of Methyl Disulfides

The 2-(trimethylsilyl)ethylthio group, introduced as described above, serves as a stable precursor to other sulfur functionalities, notably methyl disulfides. While the direct deprotection of the 2-(trimethylsilyl)ethyl group to yield the free thiol can be challenging and may not proceed cleanly with fluoride reagents, its conversion to a methyl disulfide is efficient and high-yielding.

The transformation is achieved by reacting the 2'-(2-(trimethylsilyl)ethyl)thio nucleoside with dimethyl(methylthio)sulfonium tetrafluoroborate. This reaction is conducted in the presence of an excess of methyl disulfide at room temperature. The process leads to the quantitative conversion of the silyl-protected sulfide (B99878) into the corresponding methyl disulfide, which can then be isolated in high yields after purification. This method provides a reliable route to nucleosides bearing a methyl disulfide group at a specific position on the sugar moiety. For instance, 3′-Deoxythymidin-3′-yl methyl disulfide has been obtained in 90% yield from its corresponding 2-(trimethylsilyl)ethyl sulfide precursor using this procedure.

| Starting Material | Reagent | Conditions | Product | Yield |

| 3'-(2-(trimethylsilyl)ethyl)thio-3'-deoxythymidine | Dimethyl(methylthio)sulfonium tetrafluoroborate, Methyl disulfide | Room Temperature | 3′-Deoxythymidin-3′-yl methyl disulfide | 90% |

| 2'-(2-(trimethylsilyl)ethyl)thio-2'-deoxycytidine | Dimethyl(methylthio)sulfonium tetrafluoroborate, Methyl disulfide | Room Temperature | 2′-Deoxycytidin-2′-yl methyl disulfide | 80% |

This table summarizes the high-yield conversion of 2-(trimethylsilyl)ethyl sulfides to methyl disulfides in nucleoside chemistry.

Synthesis of Nucleosidic Thiocyanates

This compound is a precursor for the synthesis of mixed 2-(trimethylsilyl)ethyl sulfides, which are valuable intermediates in the von Braun cyanogen (B1215507) bromide reaction for the selective preparation of thiocyanates. This reaction provides a high-yield pathway to nucleosidic thiocyanates, which are of interest as potential bioactive molecules.

The methodology involves the reaction of a mixed 2-(trimethylsilyl)ethyl sulfide with cyanogen bromide (BrCN). The key to the selectivity of this reaction is the choice of solvent. In methanol, the cleavage of the C-S bond is highly selective, leading to the desired thiocyanate (B1210189). This selectivity is a notable advantage over the reactions of analogous non-silylated sulfides. The reaction has been successfully applied to the synthesis of complex molecules, including nucleosides with unprotected hydroxyl functions and aromatic rings, demonstrating its functional group tolerance.

Preparation of Nucleoside Vinyl Disulfides

A straightforward and high-yielding method for the preparation of nucleoside vinyl disulfides utilizes vinyl 2-(trimethylsilyl)ethyl (TMSE) sulfides as starting materials. These precursors, derived indirectly from this compound, react with sulfenyl chlorides under mild conditions to afford the target vinyl disulfides.

This synthetic strategy is advantageous as it avoids the isolation of potentially unstable or easily oxidizable vinyl thiols. The reaction proceeds efficiently, providing a direct route to various mixed vinyl disulfides. The stability of the silyl (B83357) sulfide precursor and the mild reaction conditions make this an attractive method for introducing the vinyl disulfide functionality into nucleosides, opening new avenues in the chemistry of vinylthiols.

Initiator in Polymerization Reactions

Beyond its use in nucleoside modification, this compound finds application in polymer chemistry as a reaction initiator.

Ring-Opening Polymerization of γ-benzyl-L-glutamate N-carboxyanhydride

This compound can be used as an initiator for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), such as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). The thiol group of this compound acts as a nucleophile, initiating the polymerization process.

The generally accepted mechanism for thiol-initiated ROP of NCAs involves the nucleophilic attack of the thiol group on the C-5 carbonyl carbon of the NCA ring. This attack leads to the opening of the anhydride (B1165640) ring and the subsequent elimination of carbon dioxide. This process forms a new N-terminus, which can then propagate the polymerization by attacking another NCA monomer. This mechanism allows for the synthesis of polypeptides, like poly(γ-benzyl-L-glutamate), with a terminal group derived from the thiol initiator. The use of a thiol initiator is a known method for producing polypeptides with a thiol group at one of the chain ends, which can be useful for further modifications or conjugations.

Introduction of Sulfur Atoms in Organic Molecules

A primary and overarching application of this compound is its function as a versatile reagent for the introduction of sulfur atoms into organic molecules. The compound effectively delivers a protected thiol group, the 2-(trimethylsilyl)ethylthio moiety, which is stable under a range of conditions but can be transformed into other sulfur-containing groups when desired.

As detailed in the preceding sections, this functionality is exemplified by its use in nucleoside chemistry. The initial introduction of the 2-(trimethylsilyl)ethylthio group onto a sugar ring serves as the entry point for further synthetic manipulations. This protected sulfide can then be converted into a methyl disulfide or used in reactions to form thiocyanates. These transformations highlight the role of this compound as a strategic tool for incorporating sulfur into complex structures, enabling the synthesis of diverse sulfur-modified molecules that might be inaccessible through direct thiol-based routes due to the high reactivity and oxidation sensitivity of the sulfhydryl group.

Via Nucleophilic Chemistry

In its nucleophilic capacity, the thiolate anion of this compound, generated by treatment with a base, can react with various electrophiles. acs.org This allows for the formation of 2-(trimethylsilyl)ethyl sulfides. For instance, the reagent reacts with alkyl halides, epoxides, and enones to yield the corresponding alkyl-substituted 2-(trimethylsilyl)ethyl sulfides. researchgate.net A key application of this nucleophilic character is in the preparation of thionucleosides. nih.gov For example, 2,2′-anhydrouridine can be opened by reacting with this compound in the presence of potassium carbonate to produce 2′-deoxy-2′-(2-(trimethylsilyl)ethyl)thiouridine in high yield.

The 2-(trimethylsilyl)ethyl group in the resulting sulfide acts as a protecting group for the thiol. A significant advantage of this group is its stability under various reaction conditions, yet it can be selectively removed. cdnsciencepub.com Cleavage of the C-Si bond is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which proceeds via a β-elimination mechanism to release the free thiol, ethene, and a fluorosilane. cdnsciencepub.comthieme-connect.de This deprotection strategy is particularly useful in complex molecule synthesis where other sulfur protecting groups might not be suitable.

| Electrophile | Reagents | Product Type | Yield (%) |

| 2,2′-Anhydrouridine | K₂CO₃, DMF, 120 °C | 2'-(2-(trimethylsilyl)ethyl)thiouridine | 88 |

| Conjugated Diyne | KOH (cat.), DMF, rt | bis[(2-trimethylsilyl)ethyl] thioether | 87 |

Data compiled from research on nucleophilic additions of this compound. thieme-connect.de

Via Electrophilic Chemistry

To utilize this compound in an electrophilic manner, it must first be converted into a species that can act as a sulfenylating agent. This is achieved by transforming the thiol into a derivative that contains a good leaving group attached to the sulfur atom. acs.org For example, derivatives like S-[2-(trimethylsilyl)ethyl] 2-(trimethylsilyl)ethanesulfinothioate can be prepared. cdnsciencepub.com These electrophilic sulfur species can then react with nucleophiles, such as enolates or organometallic reagents, to introduce the 2-(trimethylsilyl)ethylthio group into a target molecule. acs.org

This approach effectively allows for "electrophilic mercaptanylation," where the sulfur atom acts as the electrophile. acs.org After the electrophilic introduction of the sulfur moiety, the 2-(trimethylsilyl)ethyl group can be cleaved as previously described, liberating the free thiol. This two-step process provides a method for synthesizing thiols that are not readily accessible through direct nucleophilic substitution with sulfide anions. cdnsciencepub.com

Synthesis of Dithiin Systems and Analogues

The 1,2-dithiin (B8634647) ring is a significant heterocyclic system found in biologically active natural products like thiarubrines. orgsyn.org this compound has proven to be a valuable protected thiophile for the construction of these important sulfur-containing heterocycles. thieme-connect.deorgsyn.org

Preparation of 1,2-Dithiins

The synthesis of 1,2-dithiins using this compound typically involves the nucleophilic addition of the thiol to a suitable precursor, such as a conjugated diyne. thieme-connect.de For example, the synthesis of Thiarubrine C utilized the addition of this compound to a conjugated diyne diol, catalyzed by potassium hydroxide (B78521), to form a bis[(2-trimethylsilyl)ethyl] thioether intermediate. thieme-connect.de

The subsequent and crucial step is the deprotection of the sulfur atoms and oxidative cyclization to form the 1,2-dithiin ring. Treatment of the bis-thioether with a fluoride source like TBAF, often in the presence of an activating agent such as trifluoroacetic anhydride, facilitates the β-elimination of the trimethylsilylethyl groups. thieme-connect.de This generates an intermediate dithioenolate, which is then oxidized, commonly with iodine, to induce ring closure and form the desired 1,2-dithiin system. thieme-connect.deorgsyn.org

Comparison with Other Protected Thiophiles

While this compound is effective, other protected thiophiles have also been employed for the synthesis of 1,2-dithiins, each with its own advantages and disadvantages. orgsyn.org

| Protected Thiophile | Deprotection/Cyclization Conditions | Advantages | Disadvantages |

| This compound | β-elimination with fluoride (e.g., TBAF), followed by oxidation (e.g., I₂) thieme-connect.deorgsyn.org | Commercially available; successful in total synthesis. orgsyn.org | Can be expensive, limiting its utility on a large scale. orgsyn.org |

| 2-Cyanoethanethiol | β-elimination with base, followed by oxidation. orgsyn.org | Offers a practical, less expensive alternative. orgsyn.org | Not specified. |

| Benzylmercaptan | Not specified in the context of dithiin synthesis. orgsyn.org | Has been used in similar mechanisms for 1,2-dithiin preparation. orgsyn.org | Not specified. |

This table provides a comparison of thiophiles used in the synthesis of 1,2-dithiin systems.

2-Cyanoethanethiol represents a significant alternative, functioning similarly via a β-elimination mechanism to unmask the thiol. orgsyn.org Its lower cost can make it a more practical choice for large-scale syntheses. orgsyn.org Benzylmercaptan has also been used, though details on its cleavage in this specific context are less commonly highlighted. orgsyn.org The choice of thiophile often depends on factors like cost, availability, and compatibility with other functional groups in the synthetic target. orgsyn.org

Formation of Thioesters

Thioesters are important intermediates in organic chemistry and biochemistry. This compound can be readily converted into its corresponding thioester, S-[2-(trimethylsilyl)ethyl] thioacetate, by reaction with an acylating agent. cdnsciencepub.com More generally, thioesters derived from this compound can be prepared through the condensation of the thiol with a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting the corresponding thiolate with an acid chloride. wikipedia.org

A common route involves the acylation of the thiol. For example, mild conditions for the cleavage of 2-(trimethylsilyl)ethyl sulfides involve treatment with an acid chloride (like acetyl chloride) in the presence of silver(I) tetrafluoroborate. thieme-connect.de This reaction proceeds through the formation of a thioester intermediate, which can then be hydrolyzed to the free thiol. thieme-connect.de This reactivity highlights a pathway for thioester formation.

Furthermore, the S-[2-(trimethylsilyl)ethyl] thioesters themselves are useful synthetic intermediates. The 2-(trimethylsilyl)ethyl group can be cleaved from the thioester to generate a thiocarboxylic acid, or the thioester can be used in reactions such as native chemical ligation for peptide synthesis. wikipedia.org

Applications in Materials Science

The unique properties of this compound, particularly the presence of a thiol group, make it a valuable molecule in materials science for surface modification. The sulfur headgroup has a strong affinity for the surfaces of noble metals like gold, silver, and copper, leading to the formation of highly ordered, self-assembled monolayers (SAMs). sigmaaldrich.comdiva-portal.org

When a gold substrate is immersed in a dilute solution of this compound, the thiol molecules spontaneously adsorb onto the surface, forming a stable, semi-covalent gold-sulfur bond. sigmaaldrich.comrsc.org This process results in a densely packed molecular layer where the alkyl chains, influenced by van der Waals interactions, orient themselves in a well-defined structure. sigmaaldrich.com The exposed surface of the SAM is then defined by the trimethylsilyl (B98337) terminal groups. This allows for the precise control of surface properties, such as hydrophobicity and chemical reactivity. aurechem.com The trimethylsilyl groups can create a hydrophobic surface or serve as a point for further chemical modification. aurechem.com

In addition to forming SAMs on planar surfaces, this compound and similar thiol-functionalized molecules are used to modify the surface of nanoparticles. aurechem.comnih.gov Functionalizing nanoparticles, such as those made of gold or iron oxide, with a layer of this compound can improve their dispersibility and compatibility within polymer matrices. aurechem.commdpi.com This surface modification is crucial for creating advanced nanocomposites with enhanced mechanical, thermal, or electronic properties. aurechem.com The thiol anchor ensures a robust attachment to the nanoparticle core, while the trimethylsilyl group modifies the particle's interface with its surrounding environment. aurechem.comresearchgate.net

Anchoring Groups in Single Molecule Junctions

Potential in Medicinal Chemistry and Biological Activity

While direct studies on the biological activity of this compound are not extensively documented in the provided context, its applications in synthetic organic chemistry suggest potential utility in medicinal chemistry. Thiol-containing compounds are a significant class of molecules in drug design and development.

This compound has been utilized as a sulfur source in the synthesis of thionucleosides. acs.org Thionucleosides, which are analogues of natural nucleosides where an oxygen atom is replaced by sulfur, are an important class of compounds with various therapeutic applications, including antiviral and anticancer agents. The ability of this compound to efficiently introduce a thiol group makes it a valuable reagent in the synthesis of these and other biologically relevant molecules. acs.org

The broader family of thiophene (B33073) derivatives, which share the presence of a sulfur atom in a heterocyclic ring, is recognized for notable biological and pharmacological properties and is a core component in many medicinal drugs. nih.gov While this compound is not a thiophene, its role as a thiolating agent connects it to the synthesis of sulfur-containing compounds that are of interest in medicinal chemistry.

Synthesis of Bioactive Molecules (e.g., Thionucleosides)

This compound serves as a versatile and effective reagent for the introduction of a thiol or a protected thiol functional group in the synthesis of various bioactive molecules. A notable application is in the preparation of thionucleosides, which are analogs of natural nucleosides where an oxygen atom in the sugar moiety is replaced by a sulfur atom. These modified nucleosides often exhibit significant biological activities, including antiviral and anticancer properties.

The synthesis of thionucleosides can be exemplified by the preparation of 2′-Deoxy-2′-(2-(trimethylsilyl)ethyl)thiouridine. In this process, 2,2′-anhydrouridine is treated with this compound in the presence of a base such as anhydrous potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via the nucleophilic attack of the thiolate, generated from this compound, on the anhydro-nucleoside, leading to the opening of the anhydro ring and the formation of the desired 2'-thionucleoside derivative.

The 2-(trimethylsilyl)ethylthio group acts as a protected form of the thiol. This protecting group is stable under various reaction conditions but can be readily cleaved when desired to unveil the free thiol. This strategic use of this compound allows for the selective introduction of sulfur into complex molecules without interfering with other sensitive functional groups. The resulting thionucleosides are valuable compounds for biological screening and as intermediates for the synthesis of other modified nucleosides and oligonucleotides.

Interactive Data Table: Synthesis of 2′-Deoxy-2′-(2-(trimethylsilyl)ethyl)thiouridine

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| 2,2′-Anhydrouridine | This compound | Anhydrous K₂CO₃ | DMF | 2′-Deoxy-2′-(2-(trimethylsilyl)ethyl)thiouridine |

Mechanism-Based Enzyme Inhibitors (e.g., Ribonucleoside Diphosphate (B83284) Reductase)

This compound is instrumental in the synthesis of precursors for mechanism-based enzyme inhibitors. These inhibitors are unreactive molecules that are transformed into a highly reactive species by the target enzyme's catalytic mechanism, which then irreversibly inactivates the enzyme. A significant example is the role of this thiol in preparing thionucleotides that act as inhibitors of ribonucleoside diphosphate reductase (RNR).

RNR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. nih.gov Its activity is a key target for cancer chemotherapy. It has been demonstrated that certain 2'-thionucleoside diphosphates can act as mechanism-based inhibitors of RNR. For instance, 2′-deoxy-2′-mercaptouridine 5′-diphosphate has been shown to strongly inactivate E. coli ribonucleoside diphosphate reductase.

The synthesis of such inhibitory thionucleotides relies on the initial preparation of the corresponding thionucleosides, for which this compound is a key reagent, as described in the previous section. Once the 2'-thionucleoside is synthesized and subsequently phosphorylated to the diphosphate, it can enter the active site of RNR.

The proposed mechanism of inhibition involves the thiol function of the modified nucleotide. Within the active site of RNR, the 2'-thiol group is believed to interact with a cysteine residue that is part of the enzyme's catalytic machinery. This interaction leads to the formation of a perthiyl radical on the enzyme, a highly reactive species that causes irreversible inactivation. The ability of this compound to facilitate the synthesis of these specific thionucleosides underscores its importance in the development of targeted enzyme inhibitors.

Interactive Data Table: Inhibition of Ribonucleoside Diphosphate Reductase

| Inhibitor Precursor | Enzyme | Proposed Mechanism | Role of this compound |

| 2′-deoxy-2′-mercaptouridine 5′-diphosphate | Ribonucleoside Diphosphate Reductase (RNR) | Formation of a perthiyl radical with an active site cysteine residue | Synthesis of the 2'-thionucleoside precursor |

Derivatives and Analogues of 2 Trimethylsilyl Ethanethiol

Organosulfur Transformations to Derivatives

The 2-(trimethylsilyl)ethyl sulfur group is compatible with a range of standard organosulfur transformations, allowing for the synthesis of various derivatives in high yields. cdnsciencepub.com Key derivatives include disulfides, thiosulfinates, and thiosulfonates.

The disulfide derivative, 2-(trimethylsilyl)ethyl disulfide, can be synthesized from 2-(trimethylsilyl)ethanethiol. cdnsciencepub.com This disulfide can be further oxidized to produce the corresponding thiosulfinate and thiosulfonate. cdnsciencepub.comcdnsciencepub.com The oxidation of the disulfide to S-2-(trimethylsilyl)ethyl 2-(trimethylsilyl)ethanesulfinothioate (a thiosulfinate) proceeds readily with reagents like m-chloroperoxybenzoic acid (MCPBA). cdnsciencepub.com However, the subsequent oxidation to the thiosulfonate is more challenging with common oxidizing agents. cdnsciencepub.com An iodine/water system has been shown to be effective for this conversion. cdnsciencepub.comcdnsciencepub.com

The thiosulfinate derivative is a valuable intermediate for synthesizing mixed disulfides containing the 2-(trimethylsilyl)ethyl group through reactions with various thiosilanes. cdnsciencepub.comcdnsciencepub.com Additionally, 2-(trimethylsilyl)ethanesulfenyl chloride can be generated and trapped, for example, by addition across cyclohexene. cdnsciencepub.comcdnsciencepub.com

Table 1: Synthesis of this compound Derivatives

| Derivative | Starting Material | Reagent(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Trimethylsilyl)ethyl disulfide | This compound | - | - | cdnsciencepub.com |

| S-2-(Trimethylsilyl)ethyl 2-(trimethylsilyl)ethanesulfinothioate | 2-(Trimethylsilyl)ethyl disulfide | m-Chloroperoxybenzoic acid (MCPBA) | 96 | cdnsciencepub.com |

| 2-(Trimethylsilyl)ethyl thiosulfonate | 2-(Trimethylsilyl)ethyl disulfide or thiosulfinate | Iodine/water | - | cdnsciencepub.com |

| Mixed disulfides | S-2-(Trimethylsilyl)ethyl 2-(trimethylsilyl)ethanesulfinothioate | Thiosilanes | Good | cdnsciencepub.com |

Comparison with Related Organosilicon Compounds

The properties and reactivity of this compound can be better understood by comparing it with structurally related organosilicon compounds, such as 2-(trimethoxysilyl)ethanethiol and 2-(trimethylsilyl)ethanol (B50070).

2-(Trimethoxysilyl)ethanethiol features a trimethoxysilyl group instead of a trimethylsilyl (B98337) group. The primary difference lies in the substituents on the silicon atom. The methoxy (B1213986) groups on the silicon in 2-(trimethoxysilyl)ethanethiol are susceptible to hydrolysis, which can lead to the formation of silanols and subsequent condensation to form siloxane networks. This property is utilized in applications such as surface modification and as a coupling agent. In contrast, the methyl groups in this compound are hydrolytically stable. This difference in stability under aqueous conditions significantly influences their respective applications.

Table 2: Comparison of Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| This compound | C5H14SSi | 134.32 | Hydrolytically stable trimethylsilyl group |

| 2-(Trimethoxysilyl)ethanethiol | C5H14O3SSi | 182.32 | Hydrolyzable trimethoxysilyl group |

2-(Trimethylsilyl)ethanol is the alcohol analogue of this compound, with a hydroxyl group replacing the thiol group. Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. adcmastuana.org Consequently, this compound is expected to be more acidic than 2-(trimethylsilyl)ethanol and to be a stronger nucleophile in substitution reactions. The boiling point of 2-(trimethylsilyl)ethanol (71-73 °C at 35 mmHg) is lower than that of this compound (62-63 °C at 43 mmHg), reflecting the stronger hydrogen bonding in the alcohol. sigmaaldrich.comsigmaaldrich.com Both compounds are valuable reagents in organic synthesis, with 2-(trimethylsilyl)ethanol often used to introduce the 2-(trimethylsilyl)ethyl (TSE) protecting group for carboxylic acids, alcohols, and amines. chemicalbook.com

Influence of Silicon Moiety on Reactivity and Stability

The presence of the trimethylsilyl group beta to the sulfur atom has a profound influence on the reactivity and stability of this compound and its derivatives. This is primarily attributed to the β-silicon effect , also known as silicon hyperconjugation. chemeurope.comqub.ac.uk

The β-silicon effect describes the stabilization of a positive charge, such as in a carbocation, at the carbon atom beta to the silicon atom. chemeurope.comwikipedia.org This stabilization arises from the hyperconjugative interaction between the high-energy C-Si σ-bonding orbital and the empty p-orbital of the carbocation. chemeurope.comscispace.com This interaction delocalizes the positive charge and lowers the energy of the cationic intermediate. mdpi.com